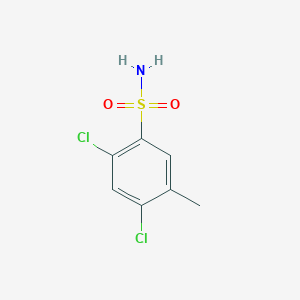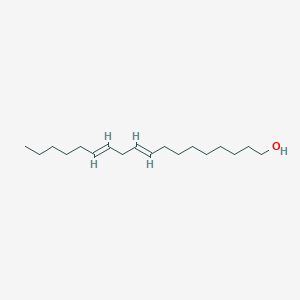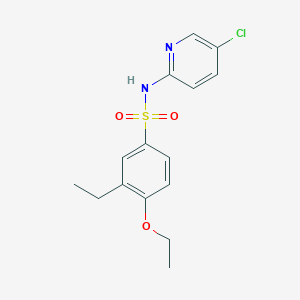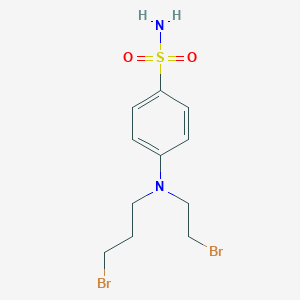
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine, commonly known as CDHED, is a hydrazine derivative that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various applications, including as a reagent for the detection of aldehydes and ketones, as well as a potential anticancer agent.
Wirkmechanismus
The mechanism of action of CDHED is not fully understood. However, studies have suggested that this compound may induce apoptosis in cancer cells by inhibiting the activity of the enzyme thioredoxin reductase. Thioredoxin reductase is involved in the regulation of cellular redox balance and is overexpressed in many cancer cells.
Biochemical and Physiological Effects:
CDHED has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. CDHED has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CDHED is its versatility as a reagent for the detection of aldehydes and ketones. This compound can be easily synthesized and purified, making it a useful tool in many laboratory settings. However, CDHED has some limitations in terms of its potential use as an anticancer agent. Studies have shown that this compound may have cytotoxic effects on normal cells, which could limit its therapeutic potential.
Zukünftige Richtungen
There are many potential future directions for research on CDHED. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of CDHED, which could lead to the development of new anticancer agents. Finally, the potential use of CDHED in the treatment of other diseases, such as neurodegenerative disorders, should be explored.
Synthesemethoden
The synthesis of CDHED involves the reaction of cyclohexanone with hydrazine hydrate, followed by the reaction of the resulting hydrazone with 2,4-dinitrophenylhydrazine. This process results in the formation of a yellow crystalline solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
CDHED has been widely used in scientific research as a reagent for the detection of aldehydes and ketones. This compound reacts with aldehydes and ketones to form hydrazones, which can be easily detected through various spectroscopic techniques. CDHED has also been studied for its potential use as an anticancer agent. Studies have shown that CDHED can induce apoptosis in cancer cells, making it a promising candidate for further research in this area.
Eigenschaften
CAS-Nummer |
1160-74-3 |
|---|---|
Produktname |
1-(1-Cyclohexylethylidene)-2-(2,4-dinitrophenyl)hydrazine |
Molekularformel |
C14H18N4O4 |
Molekulargewicht |
306.32 g/mol |
IUPAC-Name |
N-(1-cyclohexylethylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c1-10(11-5-3-2-4-6-11)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h7-9,11,16H,2-6H2,1H3 |
InChI-Schlüssel |
XCZTYQZOZZNVIK-XNTDXEJSSA-N |
Isomerische SMILES |
C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C2CCCCC2 |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CCCCC2 |
Kanonische SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2CCCCC2 |
Synonyme |
1-[1-[2-(2,4-Dinitrophenyl)hydrazono]ethyl]cyclohexane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)

![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)




![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)

![2-[6-(Carboxymethyl)-3a,6-dimethyl-3-oxo-1,2,4,5,5a,7,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-7-yl]acetic acid](/img/structure/B224504.png)